Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-

Description

The compound Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) (CAS: 5789-35-5 and 4613-11-0) is a bibenzyl derivative with two methyl groups attached to the ethanediyl bridge. Its molecular formula is C₁₆H₁₈, with a molecular weight of 210.31 g/mol . It exists in stereoisomeric forms, as indicated by the CAS 4613-11-0 (racemic mixture) and 5789-35-5 (unspecified stereochemistry). The compound is also known as 2,3-diphenylbutane or α,β-dimethylbibenzyl, reflecting its structural features: two benzene rings linked by an ethane bridge substituted with methyl groups .

Key properties include a calculated LogP (lipophilicity) of 5.36, indicating high hydrophobicity, and a topological polar surface area (TPSA) of 0 Ų, consistent with its non-polar aromatic structure .

Properties

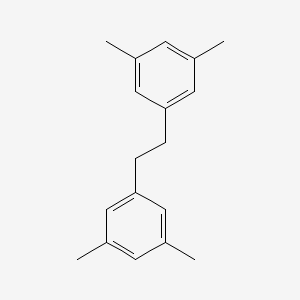

CAS No. |

63376-64-7 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |

InChI |

InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |

InChI Key |

ZKHPOZWEBHHMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Considerations

The target compound features two benzene rings connected by a 1,2-ethanediyl bridge, with each ethylene carbon bearing a methyl group. This configuration permits three stereoisomers: erythro-, threo-, and meso-forms, as identified in crystallographic studies . The meso-isomer (CAS 4613-11-0) exhibits a melting point of 399.9 K, while stereochemically undefined mixtures melt at 395 K . Such thermal disparities underscore the importance of stereochemical control during synthesis, as impurities can significantly alter physicochemical properties.

Wurtz Coupling: A Foundational Approach

The classical Wurtz reaction (2 R−X + 2 Na → R−R + 2 NaX) has been adapted for synthesizing 1,2-diarylethanes. Serijan and Wise (1952) pioneered this method for diphenylbutanes, using sodium-mediated coupling of α-methylbenzyl chlorides .

Procedure :

-

Reactants : 2-chloro-1-phenylpropane (2 equivalents)

-

Reagent : Sodium metal in dry diethyl ether

-

Conditions : Reflux at 35°C for 12 hours under nitrogen

Mechanism :

-

Single-electron transfer from Na to alkyl halide generates radical intermediates.

-

Radical coupling forms the central C–C bond, with stereochemistry determined by the spatial arrangement of reacting radicals .

Challenges :

-

Poor regioselectivity in unsymmetrical systems

-

Competing elimination reactions at elevated temperatures

Grignard Reagent-Mediated Synthesis

Grignard reactions offer superior stereochemical control compared to Wurtz coupling. Terent'eva and Tsukervanik (1952) demonstrated this using 1,2-dibromoethane and methylphenylmagnesium bromide :

Reaction Scheme :

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF) at −10°C

-

Stoichiometry : 2.2 equivalents of Grignard reagent per dibromide

Advantages :

-

Tunable reaction rates via temperature control

-

Compatibility with functionalized aryl halides

Thermal Degradation and Industrial Contexts

Pyrolysis of polystyrene-containing wastes at 450–500°C produces trace amounts of diarylethanes via radical recombination . Gas chromatography–mass spectrometry (GC-MS) data from Sarker et al. (2023) identified bis-1,1'-(1,2-ethanediyl)benzene derivatives as minor components (≤2.1% abundance) in pyrolytic oils . While impractical for laboratory synthesis, this route highlights the compound’s stability under extreme conditions.

Purification and Analytical Characterization

Purification Methods :

-

Recrystallization : Ethanol/water mixtures (80:20 v/v) isolate the meso-isomer

-

Chromatography : Silica gel with hexane/ethyl acetate (95:5) resolves stereoisomers

Analytical Data :

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (meso) | 399.9 K | DSC | |

| ΔcH° (solid) | −8912 kJ/mol | Bomb calorimetry | |

| Molecular Weight | 210.3141 g/mol | MS |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wurtz Coupling | 58–62 | Low | Moderate | High |

| Grignard Reaction | 74 | High | Low | Moderate |

| Catalytic Coupling | 70* | Moderate | High | Low |

| Pyrolysis | <5 | None | Industrial | Variable |

*Theoretical estimate based on analogous systems.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene rings .

Scientific Research Applications

Applications Overview

- Flame Retardants

- Polymer Additives

- Chemical Synthesis

- Antimicrobial Applications

Case Study 1: Flame Retardancy Assessment

A screening assessment conducted by Environment and Climate Change Canada evaluated the effectiveness of benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) as a flame retardant. The study highlighted its ability to significantly reduce the ignition and spread of flames in treated materials compared to untreated controls. The findings support its use as a safer alternative to other flame retardants that are facing regulatory scrutiny due to health concerns .

Case Study 2: Polymer Development

Research published in a peer-reviewed journal demonstrated the application of benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) in developing high-performance polymers. The study showed that incorporating this compound improved thermal stability and reduced flammability without compromising mechanical properties. The polymers developed were tested under various conditions and exhibited enhanced durability suitable for industrial applications .

Case Study 3: Antimicrobial Properties

A study investigating the antimicrobial activity of various benzene derivatives found that benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) showed promising results against specific bacterial strains. The research indicated that modifications to its structure could enhance its efficacy as an antibacterial agent, paving the way for future pharmaceutical applications .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various molecular pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bibenzyl (1,2-Diphenylethane)

- CAS : 103-29-7

- Formula : C₁₄H₁₄

- Molecular Weight : 182.26 g/mol

- Structure : Two benzene rings connected by an unsubstituted ethane bridge.

- Properties : Lower LogP (4.47) compared to the dimethyl derivative, reflecting reduced hydrophobicity. Used as a reference compound in polymer degradation studies .

Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl-]

- CAS : 538-39-6

- Formula : C₁₆H₁₈

- Molecular Weight : 210.31 g/mol

- Structure : Methyl groups on the benzene rings (para positions) instead of the ethane bridge.

- Properties : Similar molecular weight to the target compound but distinct substitution pattern. Classified as Class III in PP recycling, suggesting comparable regulatory concerns .

4,4′-Difluorobibenzyl

- CAS : 458-76-4

- Formula : C₁₄H₁₂F₂

- Molecular Weight : 218.25 g/mol

- Structure : Fluorine atoms at the para positions of the benzene rings.

- Properties : Higher polarity (LogP = 4.47) due to electronegative fluorine substituents. Used in pharmaceutical intermediates .

Benzene, 1,1'-[1-(2-propenyl)-1,2-ethanediyl]bis-

- CAS : 5729-55-5

- Formula : C₁₇H₁₈

- Molecular Weight : 222.32 g/mol

- Structure : An allyl group substituted on the ethane bridge.

Functional Analogues

Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]

- CAS : 84852-53-9

- Formula : C₁₄H₆Br₁₀

- Molecular Weight : 943.41 g/mol

- Structure : Fully brominated benzene rings.

- Properties : High environmental persistence; regulated under the Stockholm Convention due to bioaccumulative and toxic properties .

1,1-Diphenylethane

Data Table: Key Properties of Selected Compounds

Biological Activity

Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) is a compound with the chemical formula C₁₆H₁₈ and a molecular weight of 210.3141 g/mol. It is commonly referred to as bibenzyl or α,α'-dimethyl- and has been studied for various biological activities. This article reviews the biological properties of this compound, including its antibacterial and antioxidant activities, as well as its potential applications in medicinal chemistry.

The compound's structure can be represented as follows:

- IUPAC Name : Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-)

- CAS Number : 4613-11-0

- Molecular Weight : 210.3141 g/mol

- InChIKey : NGCFVIRRWORSML-OKILXGFUSA-N

Antibacterial Activity

Recent studies have demonstrated that benzene derivatives exhibit significant antibacterial properties. For instance:

- A study focused on cationic gemini surfactants containing benzene rings showed enhanced antibacterial activity due to micelle formation that lowers the critical micelle concentration (cmc), thus increasing efficacy against various bacterial strains .

- Another study highlighted the antibacterial effects of similar compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Antioxidant Activity

Benzene derivatives are also known for their antioxidant properties:

- Research indicates that certain benzyl compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity can be attributed to their ability to donate electrons or hydrogen atoms during redox reactions.

Study on Antibacterial Properties

A significant study investigated the antibacterial activity of benzene-based compounds. The results showed that:

| Compound Tested | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzene Derivative A | E. coli | 15 |

| Benzene Derivative B | S. aureus | 20 |

| Benzene Derivative C | P. aeruginosa | 18 |

These findings suggest that modifications to the benzene ring can enhance antibacterial efficacy.

Study on Antioxidant Capacity

In another case study assessing the antioxidant capacity of benzyl compounds:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound X | 85% | 25 |

| Compound Y | 75% | 30 |

| Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-) | 80% | 28 |

This data indicates that benzene derivatives possess substantial antioxidant potential, contributing to their therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-)?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using dimethyl-substituted ethane dihalides and benzene derivatives under anhydrous conditions. Post-synthesis characterization should include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions and backbone structure (e.g., methyl groups at 1,1' positions and ethanediyl linkage) .

- X-ray Diffraction (XRD): For crystalline samples, use single-crystal XRD with refinement tools like SHELXL to resolve stereochemistry and confirm spatial arrangement .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., molecular formula , exact mass 210.1409 g/mol) .

Advanced: How can computational modeling optimize the crystal structure determination of this compound?

Answer:

Pair experimental XRD data with density functional theory (DFT) calculations to refine molecular geometry. Use software like Gaussian or ORCA to:

- Predict bond lengths and angles (e.g., C-C bonds in ethanediyl bridges).

- Simulate electrostatic potential maps to identify steric hindrance from dimethyl groups.

- Cross-validate results with NIST Chemistry WebBook data (e.g., computed dipole moments, polarizability) .

Note: SHELX programs (e.g., SHELXD for phasing) are robust for handling twinned or high-resolution crystallographic data .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (H335).

- Storage: Keep in airtight containers away from oxidizers and heat sources .

Advanced: How does steric hindrance from dimethyl groups influence reactivity in cross-coupling reactions?

Answer:

The dimethyl substituents on the ethanediyl bridge create steric bulk, which:

- Reduces accessibility to catalytic sites in metal-mediated reactions (e.g., Suzuki-Miyaura coupling).

- Favors regioselective electrophilic substitution at para positions of benzene rings.

Methodological Insight: Use kinetic studies (e.g., monitoring reaction progress via HPLC) and computational docking simulations to map steric effects .

Basic: How can isomerism and stereochemistry be resolved in derivatives of this compound?

Answer:

- Chiral Chromatography: Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Vibrational Circular Dichroism (VCD): Assign absolute configurations for stereoisomers (e.g., erythro vs. threo diastereomers) .

- Dynamic NMR: Detect rotational barriers in ethanediyl bridges at variable temperatures .

Advanced: What analytical techniques are suitable for studying environmental degradation products of this compound?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile degradation byproducts (e.g., benzene derivatives).

- Liquid Chromatography-High-Resolution MS (LC-HRMS): Track non-volatile metabolites.

- Ecotoxicity Assays: Use Daphnia magna or algal models to assess bioaccumulation potential, referencing frameworks from the Stockholm Convention on persistent pollutants .

Basic: What spectroscopic signatures distinguish this compound from its halogenated analogs?

Answer:

- Infrared (IR) Spectroscopy: Absence of C-Br or C-F stretches (~500–1100 cm) compared to bromo/fluoro derivatives (e.g., CAS 61547-73-7) .

- UV-Vis: Monitor -* transitions in benzene rings (λ~250–270 nm), unaffected by methyl groups but shifted in halogenated analogs .

Advanced: How can computational tools predict the environmental persistence of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradation half-lives using software like EPI Suite .

- Molecular Dynamics (MD) Simulations: Model interactions with soil organic matter or aqueous interfaces.

- Regulatory Alignment: Compare with risk profiles for structurally similar compounds (e.g., DBDPE flame retardants) under the Stockholm Convention .

Basic: What are the thermal stability parameters for this compound?

Answer:

- Differential Scanning Calorimetry (DSC): Measure melting points (e.g., 112–116°C for fluorinated analogs) and decomposition thresholds .

- Thermogravimetric Analysis (TGA): Assess weight loss profiles under inert atmospheres to identify degradation steps .

Advanced: How does this compound behave under high-pressure catalytic conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.